3,3-Difluoro-1-(2-fluoro-6-(trifluoromethyl)-phenyl)pyrrolidine
Description
Structural Classification and Molecular Architecture
3,3-Difluoro-1-(2-fluoro-6-(trifluoromethyl)-phenyl)pyrrolidine is a fluorinated heterocyclic compound belonging to the pyrrolidine derivative family. Its core structure consists of a five-membered nitrogen-containing ring (pyrrolidine) with two fluorine atoms at the 3-position, creating a geminal difluoro configuration. The aromatic substituent at the 1-position is a 2-fluoro-6-(trifluoromethyl)phenyl group, which introduces additional fluorinated motifs. This molecular architecture combines steric bulk from the trifluoromethyl group with electronic effects from fluorine atoms, influencing both reactivity and intermolecular interactions.
The spatial arrangement of substituents creates a rigid, planar aromatic system conjugated with the pyrrolidine ring, as evidenced by X-ray crystallographic data from analogous fluorinated pyrrolidines. This geometry enhances stability and modulates dipole moments, critical for applications in materials science and medicinal chemistry.
Historical Context in Organofluorine Chemistry
The synthesis of organofluorine compounds began in the 19th century, but significant advancements occurred post-1940 with the development of fluorination techniques like the Swarts reaction and halogen exchange. The compound exemplifies modern fluorination strategies, particularly copper(I)-catalyzed enantioselective 1,3-dipolar cycloaddition, which became prominent in the 2000s for constructing fluorinated heterocycles.
Fluorinated pyrrolidines gained attention during the 2010s as scaffolds for kinase inhibitors and monoamine oxidase-B (MAO-B) targeting agents, driven by fluorine’s ability to enhance metabolic stability and blood-brain barrier permeability. The specific substitution pattern in this compound reflects trends in rational drug design, where trifluoromethyl groups improve lipophilicity while geminal difluoro configurations fine-tune electronic properties.
Significance in Fluorinated Heterocycle Research
This compound is a paradigm for fluorinated heterocycles used in:
- Drug discovery : Fluorine atoms increase binding affinity to hydrophobic protein pockets, as seen in MAO-B inhibitors with IC50 values ≤20 nM.
- Materials science : The trifluoromethyl group enhances thermal stability, making derivatives suitable for high-performance polymers.
- Asymmetric catalysis : Chiral fluorinated pyrrolidines serve as ligands in enantioselective transformations, achieving >97% enantiomeric excess in cycloadditions.
Comparative studies show that fluorinated pyrrolidines exhibit 3–5× greater metabolic stability than non-fluorinated analogs in hepatic microsome assays, underscoring their pharmaceutical utility.
Chemical Identification Parameters
CAS Registry (1707605-07-9) and Database Classifications
IUPAC Nomenclature and Systematic Naming
The systematic name follows substitutive nomenclature:
3,3-Difluoro-1-[2-fluoro-6-(trifluoromethyl)phenyl]pyrrolidine
Molecular Formula (C11H9F6N) and Mass Characterization
| Property | Value |
|---|---|
| Molecular formula | C11H9F6N |
| Exact mass | 269.0637 Da |
| Average mass | 269.19 g/mol |
| Isotope pattern | [M]+ at m/z 269.06 (100%), 270.06 (11.2%) |
InChI and SMILES Notation Systems
- SMILES : C1CN(CC1(F)F)C2=C(C=CC(=C2)F)C(F)(F)F
- InChI : InChI=1S/C11H9F6N/c12-7-3-1-2-6(4-7)11(15,16,17)10-5-8(13)9(14)18-10/h1-4,8-10H,5H2
These notations encode the geminal difluoro configuration (CC1(F)F) and the ortho-substituted trifluoromethylphenyl group (C=CC(=C2)F)C(F)(F)F), enabling precise structural reconstruction in cheminformatics platforms.
Properties
IUPAC Name |
3,3-difluoro-1-[2-fluoro-6-(trifluoromethyl)phenyl]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6N/c12-8-3-1-2-7(11(15,16)17)9(8)18-5-4-10(13,14)6-18/h1-3H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTKFNJEXGAKKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(F)F)C2=C(C=CC=C2F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701169024 | |
| Record name | Pyrrolidine, 3,3-difluoro-1-[2-fluoro-6-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707605-07-9 | |
| Record name | Pyrrolidine, 3,3-difluoro-1-[2-fluoro-6-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707605-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrrolidine, 3,3-difluoro-1-[2-fluoro-6-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701169024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3,3-Difluoro-1-(2-fluoro-6-(trifluoromethyl)-phenyl)pyrrolidine is a fluorinated compound that has garnered attention in medicinal chemistry due to its potential biological activities. The presence of multiple fluorine atoms in its structure enhances lipophilicity and metabolic stability, which are critical factors in drug design. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The compound can be represented by the following structural formula:
1. Antimicrobial Activity
Recent studies have demonstrated that fluorinated compounds exhibit significant antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown enhanced activity against various bacterial strains. In a comparative analysis, compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) ranging from 125 to 250 μg/mL against Staphylococcus aureus and Escherichia coli .
2. Anticancer Potential
Fluorinated pyrrolidine derivatives have been investigated for their anticancer properties. A study indicated that similar compounds could inhibit cell proliferation in human cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. The IC50 values for these compounds were reported in the low micromolar range, suggesting significant potency .
3. Enzyme Inhibition
The compound has shown potential as an inhibitor of specific enzymes involved in inflammatory pathways. For example, it was found to inhibit mPGES-1 (microsomal prostaglandin E synthase-1) with IC50 values indicating effective modulation of inflammatory responses . This suggests that this compound may have therapeutic applications in treating inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of fluorinated compounds often correlates with their structural features. The presence of fluorine atoms enhances the binding affinity to target proteins due to increased hydrophobic interactions and potential for hydrogen bonding .
Table 1: Structure-Activity Relationship Data
| Compound | Fluorine Substitution | IC50 (µM) | Activity Type |
|---|---|---|---|
| A | 3 Fluorines | 0.004 | Enzyme Inhibition |
| B | 2 Fluorines | 0.025 | Anticancer |
| C | 1 Fluorine | 0.050 | Antimicrobial |
Case Study 1: Antimicrobial Efficacy
A series of experiments were conducted to evaluate the antimicrobial efficacy of various fluorinated pyrrolidines, including our compound of interest. Results demonstrated that modifications at the phenyl ring significantly influenced activity against Gram-positive and Gram-negative bacteria, with optimal activity observed at specific substitution patterns .
Case Study 2: Anti-inflammatory Effects
In vitro studies using human chondrocyte cell lines revealed that the compound effectively reduced TNFα-induced IL-6 production, showcasing its potential as an anti-inflammatory agent. The mechanism was linked to the inhibition of NF-kB signaling pathways .
Scientific Research Applications
Medicinal Chemistry Applications
Fluorinated compounds, including 3,3-Difluoro-1-(2-fluoro-6-(trifluoromethyl)-phenyl)pyrrolidine, are significant in the development of pharmaceuticals. The introduction of fluorine atoms often enhances the bioactivity and metabolic stability of drugs. Recent studies indicate that approximately 25% of small-molecule drugs currently in clinical use contain fluorine, with this percentage expected to rise in the coming years .
Case Studies
-
G-Secretase Inhibitors:
- Research has shown that compounds similar to this compound serve as versatile building blocks in synthesizing G-secretase inhibitors, which are crucial for treating Alzheimer's disease. These inhibitors modulate the processing of amyloid precursor protein (APP), thereby reducing amyloid-beta peptide production .
- Antagonists of Human Receptors:
Organic Synthesis Applications
The unique structure of this compound allows it to be employed as a reagent in various organic synthesis reactions. Its ability to introduce fluorine into organic molecules can modify their physicochemical properties, enhancing solubility and bioavailability.
Synthesis Techniques
Fluorination techniques using this compound can be optimized to produce high yields with minimal byproducts. For instance, using electrophilic fluorinating agents can facilitate selective fluorination under mild conditions, making it a valuable tool in synthetic organic chemistry .
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Medicinal Chemistry | G-secretase inhibitors | Treats Alzheimer's disease |
| Antagonists for human receptors | Pain management and neuroprotection | |
| Organic Synthesis | Reagent for selective fluorination | Enhances solubility and bioavailability |
| Building block for complex organic molecules | Modifies physicochemical properties |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,3-Difluoro-1-(2-fluoro-6-(trifluoromethyl)-phenyl)pyrrolidine with structurally and functionally related compounds from the evidence.
Structural Analogues: Pyrrolidine vs. Piperidine Derivatives
A key distinction lies in the ring size (pyrrolidine vs. piperidine). For example:
- Compound 64 (): 3-(4-(2-Fluoro-6-(trifluoromethyl)phenyl)piperidine-1-carbonyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile contains a piperidine ring (6-membered) substituted with the same 2-fluoro-6-(trifluoromethyl)phenyl group.
- Piperidine derivatives often exhibit improved solubility due to reduced ring strain, whereas pyrrolidines may offer enhanced metabolic resistance due to fluorine substitution .
Substituent Effects
- Fluorine and Trifluoromethyl Groups: The 2-fluoro-6-(trifluoromethyl)phenyl substituent is shared across multiple compounds (e.g., Compound 62 in ). This group enhances electron-withdrawing effects and hydrophobic interactions, critical for target engagement.
- Comparison with Brominated Analogues : mentions a brominated pyrrolidine derivative (5-bromo-1-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-...). Bromine’s larger atomic radius compared to fluorine introduces greater steric hindrance, which could reduce binding efficiency but improve selectivity for bulkier pockets .
Preparation Methods
Asymmetric 1,3-Dipolar Cycloaddition
One efficient method for synthesizing fluorinated pyrrolidines involves the asymmetric 1,3-dipolar cycloaddition of azomethine ylides with fluorinated styrenes. This approach has been successfully used to prepare enantioenriched 3,3-difluoro- and 3,3,4-trifluoropyrrolidines with high yields and stereoselectivities.
Table 1: Asymmetric 1,3-Dipolar Cycloaddition Conditions
| Catalyst | Ligand | Solvent | Temperature | Yield | ee |
|---|---|---|---|---|---|
| Cu(CH3CN)4PF6 | (S)-DTBM-segphos | Toluene | 80 °C | 91% | 95% |
Chiral Reduction and Cyclization
Another approach involves the use of chiral reagents for reduction and cyclization steps. For example, the synthesis of (R)-2-(2,5-difluorophenyl)pyrrolidine involves a chiral inducing reagent and a series of reactions including dehydration condensation, addition, reduction/cyclization, and resolution.
Table 2: Steps for Synthesizing (R)-2-(2,5-difluorophenyl)pyrrolidine
| Step | Reaction | Conditions | Product |
|---|---|---|---|
| 1 | Dehydration Condensation | Ethyl titanate, THF | Formula 2 |
| 2 | Addition | Grignard reagent, THF | Formula 3 |
| 3 | Reduction/Cyclization | Trifluoroacetic acid, triethylsilane | Formula 4 |
| 4 | Resolution | (D)-malic acid, ethanol | Formula 5 |
| 5 | Dissociation | Sodium hydroxide solution | Final Product |
Q & A
Basic: What are the standard synthetic routes for synthesizing 3,3-Difluoro-1-(2-fluoro-6-(trifluoromethyl)-phenyl)pyrrolidine?
The synthesis typically involves sequential functionalization of the pyrrolidine and aryl moieties. A common approach includes:
- Fluorination : Introducing fluorine atoms to the pyrrolidine ring using fluorinating agents like potassium fluoride (KF) in dimethyl sulfoxide (DMSO), as seen in analogous fluoropyridine syntheses .
- Aryl coupling : Attaching the 2-fluoro-6-(trifluoromethyl)phenyl group via Buchwald-Hartwig amination or Ullmann coupling. Triethylamine (TEA) and palladium catalysts are often employed for such cross-couplings, similar to methods used in pyrrolidine carboxamide synthesis .
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/petroleum ether gradients) is critical for isolating the target compound .
Basic: How is the stereochemistry of the pyrrolidine ring confirmed?
Stereochemical confirmation relies on X-ray crystallography and NMR analysis :
- X-ray crystallography : Resolves spatial arrangement of fluorine substituents. For example, in related pyrrolidine derivatives, fluorine atoms were found to adopt specific dihedral angles relative to the aromatic ring .
- NMR : NMR distinguishes between axial/equatorial fluorine positions. Coupling constants () and chemical shift anisotropy provide insights into ring puckering and substituent orientation .
Advanced: How can computational methods optimize reaction conditions for fluorination?
Quantum chemical calculations (e.g., density functional theory) and reaction path searching are used to:
- Identify transition states : Predict energy barriers for fluorination steps, guiding solvent selection (e.g., polar aprotic solvents like DMSO enhance fluoride ion reactivity) .
- Optimize catalysts : Screen Pd or Cu complexes for coupling efficiency. For example, ICReDD’s computational-experimental feedback loop reduces trial-and-error by 50% in analogous reactions .
- Validate mechanisms : Molecular dynamics simulations model fluorine migration during ring fluorination, resolving competing pathways (e.g., radical vs. ionic mechanisms) .
Advanced: How can researchers resolve contradictions in fluorination reaction yields reported across studies?
Contradictions often arise from variations in reaction kinetics or substituent electronic effects . Methodological strategies include:
- Design of Experiments (DoE) : Statistical screening (e.g., factorial designs) identifies critical variables (e.g., temperature, solvent purity) affecting yield. For example, DoE reduced parameter space by 70% in fluoropyridine syntheses .
- Isotopic labeling : tracer studies distinguish between competing fluorination pathways (e.g., electrophilic vs. nucleophilic attack) .
- In situ spectroscopy : Real-time monitoring via Raman or IR detects intermediate species, clarifying mechanistic discrepancies .
Basic: What analytical techniques are essential for characterizing this compound?
- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., ) with <2 ppm error.
- Multinuclear NMR : , , and NMR resolve structural features. For example, NMR distinguishes CF (-63 ppm) and aromatic fluorine (-110 ppm) environments .
- HPLC-PDA : Purity assessment (>98%) using C18 columns with acetonitrile/water gradients .
Advanced: What strategies mitigate steric hindrance during aryl-pyrrolidine coupling?
Steric challenges from the trifluoromethyl group require tailored approaches:
- Bulky ligands : Use of XPhos or SPhos ligands enhances Pd-catalyzed coupling efficiency by reducing steric congestion at the metal center .
- Microwave-assisted synthesis : Accelerates reaction rates (e.g., 150°C, 30 min) to overcome kinetic barriers, as demonstrated in hindered pyridine couplings .
- Pre-functionalization : Introducing directing groups (e.g., boronate esters) on the aryl ring improves regioselectivity .
Basic: What are the key stability considerations for storing this compound?
- Light sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photodegradation of the CF group.
- Moisture control : Desiccants (e.g., molecular sieves) prevent hydrolysis of the pyrrolidine ring, which can form undesired diols .
- Temperature : Long-term storage at -20°C minimizes thermal decomposition .
Advanced: How does electronic effects of fluorine influence the compound’s reactivity?
- Electron-withdrawing effects : Fluorine and CF groups deactivate the aryl ring, requiring harsher conditions for electrophilic substitution.
- Ortho effect : Proximity of fluorine atoms to the pyrrolidine nitrogen enhances hydrogen-bonding interactions in catalytic applications .
- Redox stability : Fluorine substituents raise oxidation potentials, as shown in cyclic voltammetry studies of related fluoropyridines .
Basic: What are the biological or pharmacological applications of this compound?
While direct data is limited, structural analogs are explored for:
- Kinase inhibition : Fluorinated pyrrolidines act as ATP-competitive inhibitors due to their rigid conformation .
- CNS targeting : Lipophilicity from CF groups enhances blood-brain barrier penetration, as seen in neuroactive compound libraries .
Advanced: How can researchers validate the absence of regioisomers in the final product?
- 2D NMR : NOESY correlations confirm spatial proximity of substituents (e.g., pyrrolidine H to aryl F).
- X-ray diffraction : Unambiguous assignment of substitution patterns, as demonstrated for N-(2,3,4-trifluorophenyl)pyrrolidine derivatives .
- Isotopic dilution : Spiking with synthetic regioisomers and analyzing via LC-MS/MS quantifies impurities <0.1% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
